![molecular formula C20H20ClFN4O5S B2996843 (E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide CAS No. 391896-16-5](/img/structure/B2996843.png)
(E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20ClFN4O5S and its molecular weight is 482.91. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gastrokinetic Activity
Compounds with a structural resemblance to "(E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide" have been evaluated for their gastrokinetic activity, particularly in enhancing gastric emptying. For instance, 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide exhibited potent gastric emptying activity in rats and mice, surpassing that of cisapride and metoclopramide without the dopamine D2 receptor antagonistic activity associated with these traditional treatments (Kato et al., 1991).
Intermolecular Interactions
Research on 1,2,4-triazole derivatives, which are structurally similar to the compound , has provided insights into various intermolecular interactions such as C–H⋯O, C–H⋯π, and π⋯π. These interactions are crucial for understanding the physicochemical properties and potential biological activities of these compounds (Shukla et al., 2014).
GPR39 Agonists
Some kinase inhibitors with similar molecular frameworks have been identified as novel GPR39 agonists, providing new avenues for therapeutic applications. These compounds exhibit allosteric modulation by zinc, which enhances their activity and suggests potential off-target effects on G protein–coupled receptors (Sato et al., 2016).
Anticancer Properties
Benzylideneindolinone derivatives, which share functional groups with the compound , have shown potent growth inhibitory activities on hepatocellular carcinoma, suggesting a possible application in cancer therapy. These compounds interfere with multiple receptor tyrosine kinases, indicating a multi-targeted approach to cancer treatment (Chen et al., 2015).
Carbonic Anhydrase Inhibitors
Thiourea-substituted sulfonamides, which have structural similarities, demonstrated significant inhibitory effects on carbonic anhydrase isozymes, showing potential for the treatment of conditions like glaucoma (Mincione et al., 2005).
Eigenschaften
IUPAC Name |
N-[2-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN4O5S/c21-17-2-1-3-18(22)16(17)12-24-25-19(27)13-23-20(28)14-4-6-15(7-5-14)32(29,30)26-8-10-31-11-9-26/h1-7,12H,8-11,13H2,(H,23,28)(H,25,27)/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZYUXHMEZGQMC-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN=CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)N/N=C/C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.